Ethoduomeen is a chemical compound classified as a tertiary amine ethoxylate, primarily known for its applications as a surfactant, corrosion inhibitor, and emulsifying agent. Its chemical formula is , and it features a long hydrophobic alkyl chain, which enhances its surface-active properties. Ethoduomeen is commonly utilized in various industrial applications, particularly in the oil and gas sector, due to its ability to stabilize foams and emulsions under harsh conditions.
Ethoduomeen is synthesized through several methods:
Ethoduomeen has diverse applications across various industries:
Studies have shown that Ethoduomeen interacts favorably with other surfactants and additives in formulations. Its ability to stabilize foams under high temperature and pressure conditions has been highlighted in various research articles. For instance, it has been investigated alongside other amine-based surfactants for its performance in foamed acid stimulation processes, demonstrating enhanced stability compared to traditional surfactants under challenging conditions .
Several compounds share structural or functional similarities with Ethoduomeen. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Duomeen TTM | Tertiary Amine | Known for high thermal stability; used in oilfield applications. |
| Ethoduomeen T/25 | Ethoxylated Amine | Exhibits lower toxicity; primarily used as a cleaning agent. |
| Ethoduomeen OV 13.2 | Amine Ethoxylate | Derived from natural sources; used in personal care products. |
Ethoduomeen stands out due to its specific alkyl chain length and functional groups that optimize it for use as both a surfactant and corrosion inhibitor, particularly in demanding industrial environments.
Ethoduomeen represents a significant class of ethoxylated tallow diamine compounds that have gained prominence in various industrial applications [1] [2]. The chemical structure of Ethoduomeen derivatives typically consists of a tallow alkyl chain attached to a diaminopropane backbone with ethoxylated groups [3]. These compounds are characterized by their amphiphilic nature, containing both hydrophobic tallow chains and hydrophilic ethoxylated segments, which contributes to their surface-active properties [4].
The synthesis of Ethoduomeen derivatives primarily involves the ethoxylation of tallow alkyl diamine substrates [5]. This process utilizes tallow-derived amines as the starting material, which are predominantly obtained from animal fats, although vegetable-based alternatives are also available [6]. The tallow amines consist of a mixture of C12-C18 hydrocarbons, with the composition varying based on the source . The ethoxylation reaction introduces ethylene oxide units to the amine groups, resulting in the formation of tertiary amine ethoxylates with distinct physicochemical properties [8].
The ethoxylation of tallow alkyl diamine substrates typically follows a two-stage process [9]. In the first stage, the tertiary amine intermediate is prepared through the reaction of one mole of the selected alkyl amine with approximately two moles of alkylene oxide [10]. This reaction is conducted at temperatures ranging from 160-190°C and pressures between 40-90 psig (2.8-6.2 bar) [11]. The intermediate formed in this stage serves as the foundation for further ethoxylation in the subsequent stage [12].
Table 1 presents the physical and chemical properties of various Ethoduomeen derivatives, highlighting their distinct characteristics:
| Ethoduomeen Type | CAS Number | Chemical Name | Physical State (25°C) | Density (g/cm³ at 20°C) | Viscosity (mPa·s at 20°C) | Flash Point (°C) | Boiling Point (°C) | pH | Color | HLB Value |
|---|---|---|---|---|---|---|---|---|---|---|
| T/13 | 61790-85-0 | Tris(2-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane | Liquid | 0.94 | 950 | >200 | >300 | 10 | Amber | 19 |
| T/22 | 61790-85-0 | Ethoxylated tallow propylene diamine | Liquid | - | - | - | - | - | Amber | - |
| T/25 | 61790-85-0 | Ethoxylated tallow diamine | Liquid | 1.03 | 360 | >200 | >300 | 9.5 | Amber | - |
The ethoxylation process for tallow alkyl diamine substrates involves several critical parameters that influence the quality and properties of the final product [13]. The reaction is highly exothermic, with heat release values typically ranging from -100 to -113 kJ/mol of ethylene oxide [14]. This exothermic nature necessitates careful control of the reaction conditions to prevent thermal runaway and ensure product quality [15].
One of the key challenges in the ethoxylation of tallow alkyl diamine substrates is managing the induction period, during which the reaction initiates slowly before accelerating [16]. This period can lead to the accumulation of unreacted ethylene oxide, potentially creating safety concerns in industrial settings [17]. To address this challenge, various techniques have been developed, including the use of starter compounds and catalyst activation systems [18].
The conventional ethoxylation process operates in a semi-batch mode, where the tallow alkyl diamine substrate and catalyst are pre-charged into the reactor, followed by the controlled addition of ethylene oxide [19]. The reaction temperature is typically maintained between 160-190°C, with pressure ranging from 40-90 psig [20]. Under these conditions, the ethoxylation proceeds with the sequential addition of ethylene oxide units to the amine groups, resulting in a distribution of ethoxylated products [21].
Advanced ethoxylation techniques have been developed to enhance the efficiency and control of the process [22]. These include two-stage processes that utilize specialized catalysts and operating conditions to achieve desired product distributions [23]. The advanced processes typically operate at temperatures between 140-200°C and lower pressures of 1-2 bar, offering improved control over the reaction kinetics and product properties [24].
The selection of appropriate catalytic systems plays a crucial role in the industrial-scale production of Ethoduomeen derivatives [25]. Various catalysts have been employed for the ethoxylation of tallow alkyl diamine substrates, each offering distinct advantages and influencing the reaction kinetics and product distribution [26].
Traditional ethoxylation processes predominantly utilize basic catalysts such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) [27]. These catalysts facilitate the formation of alkoxide intermediates that subsequently react with ethylene oxide in a nucleophilic addition mechanism [28]. The base-catalyzed ethoxylation process is generally preferred for its high reaction rate, minimal formation of undesired by-products, and lighter color of the resulting ethoxylated products [29].
However, a significant limitation of conventional basic catalysts is their tendency to produce a relatively flat distribution of ethoxylated products [30]. This distribution includes a higher concentration of undesired homologs that may be either too lipophilic or too hydrophilic for specific applications [31]. To address this limitation, alternative catalytic systems have been developed to achieve a more peaked distribution, with the highest concentration of homologs in the middle of the distribution range [32].
Table 2 outlines the key process parameters for conventional and advanced ethoxylation processes for tallow diamine substrates:
| Process Parameter | Conventional Process | Advanced Process |
|---|---|---|
| Temperature Range (°C) | 160-190 | 140-200 |
| Pressure (bar) | 40-90 psig (2.8-6.2) | 1-2 |
| Catalyst Type | KOH/NaOH | Sr/Ba hydroxide, Hydrotalcite |
| Catalyst Concentration (wt%) | 0.5-2.0 | 0.05-0.50 |
| Reaction Mode | Semi-batch | Two-stage |
| Typical EO/Substrate Ratio | 2-15 | 1-13 |
| Heat of Reaction (kJ/mol EO) | -100 to -113 | -92 |
| Maximum EO Accumulation (%) | <7 | <20 |
| Induction Period Mitigation | Starter addition | Catalyst manifold activation |
| Moisture Control (max %) | 0.1 | <0.1 |
Advanced catalytic systems for ethoxylation include strontium hydroxide, barium hydroxide, and hydrotalcite compounds [33]. These catalysts have demonstrated the ability to produce ethoxylated products with a more peaked distribution, characterized by a higher degree of peaking compared to conventional catalysts [34]. For instance, hydrotalcite compounds have shown a degree of peaking of 75.9, significantly higher than the 57.3 observed with potassium hydroxide [35].
The performance of various catalytic systems in industrial ethoxylation processes is presented in Table 3:
| Catalyst System | Catalyst Type | Operating Temperature (°C) | Reaction Rate | Distribution Control | Degree of Peaking |
|---|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Basic | 120-180 | High | Flat | 57.3 |
| Sodium Hydroxide (NaOH) | Basic | 120-180 | High | Flat | 55-60 |
| Strontium Hydroxide | Basic | 135-145 | High | Peaked | 71.9 |
| Barium Hydroxide | Basic | 135-145 | High | Peaked | 71.9 |
| Hydrotalcite Compounds | Basic | 135-145 | High | Peaked | 75.9 |
| Magnesium Perchlorate | Acidic | 100-150 | Low | Narrow | - |
| Tin Tetrachloride | Acidic | 100-150 | Low | Narrow | - |
| Phosphotungstic Acid | Acidic | 120-160 | Moderate | Peaked | 65-70 |
Acidic catalysts, including Lewis acids such as boron trifluoride, have also been employed for ethoxylation reactions [36]. These catalysts follow a different reaction mechanism compared to basic catalysts, often resulting in a narrower distribution of ethoxylated products [37]. However, acidic catalysts typically exhibit lower reaction rates and may require more stringent control of reaction conditions [38].
Reaction optimization in the industrial-scale production of Ethoduomeen derivatives encompasses various aspects, including reactor design, process control, and safety considerations . The ethoxylation reaction is highly exothermic, necessitating efficient heat transfer systems to maintain temperature control [40]. Traditional reactor designs utilize circulation systems for mixing, but these may result in uneven distribution of ethylene oxide, particularly at higher feed rates [41].
Advanced reactor designs incorporate spray nozzle distribution systems that enhance the mixing of ethylene oxide with the reaction mixture, resulting in more uniform product quality [42]. The optimization of heat transfer coefficients through enhanced heat exchanger designs has also contributed to improved process efficiency and safety [43].
The control of ethylene oxide feed rate represents another critical aspect of reaction optimization. Conventional processes typically regulate the feed rate based on reactor pressure, which may lead to variations in reaction conditions due to differences in free volume between batches [44]. Flow-controlled systems with feedback mechanisms offer more precise control of ethylene oxide addition, enhancing process consistency and product quality [45].
Table 4 presents industrial production optimization parameters for Ethoduomeen manufacturing:
| Optimization Factor | Current Practice | Optimized Approach | Productivity Improvement (%) |
|---|---|---|---|
| Reactor Pressure Rating | 8-10 bar | 12-15 bar | 50 |
| Heat Transfer Coefficient | Standard circulation | Enhanced heat exchanger design | 20-30 |
| Mixing Efficiency | Circulation pumps | Spray nozzle distribution | 15-25 |
| EO Feed Rate Control | Pressure-regulated | Flow-controlled with feedback | 10-15 |
| Temperature Control Precision | ±5°C | ±2°C | 5-10 |
| Moisture Content Control | <1% | <0.1% | 8-12 |
| Catalyst Activation System | Manual starter addition | Automated manifold activation | 25-35 |
| Safety System Integration | Bursting discs + safety valves | High-integrity control system | 30-40 |
The optimization of catalyst activation systems has significantly enhanced the efficiency and safety of ethoxylation processes [46]. Traditional methods involve the manual addition of starter compounds to initiate the reaction, which may result in variability in reaction kinetics [47]. Advanced approaches utilize automated manifold activation systems that ensure consistent catalyst activation and reaction initiation, reducing the risk of ethylene oxide accumulation [48].
Safety considerations play a paramount role in the industrial-scale production of Ethoduomeen derivatives [49]. The ethoxylation reaction involves the use of ethylene oxide, which is both flammable and reactive [50]. Traditional safety systems incorporate bursting discs and safety valves to manage potential overpressure scenarios [51]. However, advanced approaches focus on inherently safer designs with high-integrity control systems that prevent the conditions leading to overpressure, eliminating the need for emergency relief systems.
The global market for tallow amine ethoxylates, including Ethoduomeen derivatives, was valued at approximately 603 million US dollars in 2024 and is projected to reach 801 million US dollars by 2031, growing at a compound annual growth rate of 4.1%. This growth reflects the increasing demand for these compounds across various industrial sectors, driving continued innovation in synthetic methodologies and process optimization.
Ethoduomeen demonstrates sophisticated surfactant behavior in multiphase colloidal dispersions, where its unique molecular architecture enables effective stabilization of complex interfacial systems. The compound, classified as a tertiary amine ethoxylate derived from tallow amine, exhibits distinctive characteristics that make it particularly suitable for applications requiring robust interfacial activity in heterogeneous systems [1] [2].
The mechanistic foundation of Ethoduomeen's performance in multiphase colloidal dispersions lies in its amphiphilic molecular structure, which comprises a hydrophobic tallow-derived alkyl chain and hydrophilic ethoxylate segments. This structural arrangement enables the compound to adsorb at multiple interfaces simultaneously, providing stabilization through both electrostatic and steric mechanisms . The ethoxylate groups, ranging from 6 to 15 ethylene oxide units depending on the specific variant, create a hydrophilic corona that extends into the aqueous phase, while the tallow-derived alkyl chain anchors the molecule at the interface [2] [5].
Recent investigations have demonstrated that Ethoduomeen's behavior in multiphase systems is significantly influenced by the degree of ethoxylation. Ethoduomeen T/13, containing approximately 6 ethylene oxide units, exhibits different interfacial properties compared to Ethoduomeen T/25, which incorporates 15 ethylene oxide units [6] [7]. The higher ethoxylation degree in T/25 results in an increased hydrophilic-lipophilic balance value of 24.5, compared to 19 for T/13, directly affecting its performance in colloidal stabilization [6] [8].
| Property | Ethoduomeen T/13 | Ethoduomeen T/22 | Ethoduomeen T/25 |
|---|---|---|---|
| Equivalent Mass (g/eq) | 220-250 | Not reported | 490 |
| HLB Value | 19 | Not reported | 24.5 |
| Surface Tension (mN/m) | Not reported | Not reported | 39 |
| Viscosity (mPa·s) | 105 (38°C) | 360 | 360 |
| Density (g/cm³) | 0.940 | Not reported | 1.022 |
The adsorption behavior of Ethoduomeen at interfaces in multiphase colloidal dispersions follows a complex mechanism involving both hydrophobic interactions and hydrogen bonding. The tallow-derived alkyl chains provide strong hydrophobic interactions that drive adsorption to oil-water interfaces, while the ethoxylate groups form hydrogen bonds with water molecules, creating a stabilizing layer [9] [10]. This dual mechanism enables Ethoduomeen to maintain colloidal stability across a wide range of conditions, including variations in temperature, pH, and ionic strength [11].
Experimental studies have revealed that Ethoduomeen exhibits enhanced performance in multiphase systems when compared to conventional surfactants. The compound demonstrates superior foam stability and interfacial activity, particularly in challenging environments where traditional surfactants fail to provide adequate stabilization [12] [13]. Research conducted at high-pressure, high-temperature conditions showed that Ethoduomeen T/13 maintained 30.9% of its initial foam stability, significantly outperforming other amine-based surfactants under similar conditions [12] [13].
The mechanism of interfacial stabilization in multiphase colloidal dispersions involves the formation of a coherent interfacial film that resists disruption by external forces. Ethoduomeen molecules arrange themselves at the interface with their hydrophobic tails extending into the oil phase and their hydrophilic heads oriented toward the aqueous phase . This arrangement creates a mechanically robust interface that can withstand significant deformation without rupture, a property that is essential for maintaining colloidal stability in dynamic systems [9].
Studies investigating the influence of particle-surfactant interactions have demonstrated that Ethoduomeen can modulate the aggregation behavior of colloidal particles through both electrostatic and hydrophobic effects [11]. The protonated amine groups in Ethoduomeen provide positive charges that can interact with negatively charged particles, leading to charge neutralization and subsequent restabilization of the dispersion [11]. This behavior is particularly pronounced in systems containing sulfate-modified latex particles, where Ethoduomeen adsorption leads to overcharging and enhanced colloidal stability [11].
The performance of Ethoduomeen in multiphase colloidal dispersions is also influenced by the presence of other surfactants and additives. Synergistic effects have been observed when Ethoduomeen is combined with anionic surfactants, resulting in enhanced interfacial activity and improved foam stability [14]. These synergistic interactions arise from the formation of mixed micelles and interfacial complexes that provide superior performance compared to individual components [14].
Temperature effects on Ethoduomeen's behavior in multiphase systems reveal that the compound maintains its interfacial activity across a broad temperature range, although some reduction in performance is observed at elevated temperatures [15] [13]. The thermal stability of Ethoduomeen is attributed to its robust molecular structure and the presence of multiple ethoxylate groups that provide thermal protection [15].
The interfacial activity of Ethoduomeen in high-salinity hydrocarbon environments represents a critical aspect of its performance in challenging industrial applications, particularly in enhanced oil recovery and offshore drilling operations. The compound's ability to maintain and modulate interfacial activity under extreme salinity conditions is governed by complex molecular interactions that involve both electrostatic and hydrophobic forces [16] [17].
Ethoduomeen's performance in high-salinity environments is fundamentally linked to its molecular architecture, which incorporates ethoxylate groups that provide salt tolerance through their ability to interact with ionic species in solution [16]. The ethoxylate segments form hydration shells around dissolved ions, effectively screening electrostatic interactions and maintaining the compound's surfactant properties even at elevated salt concentrations [17] [18]. This mechanism is particularly important in hydrocarbon environments where formation brines often contain high concentrations of sodium chloride, calcium chloride, and magnesium chloride [17].
Experimental investigations have demonstrated that Ethoduomeen exhibits optimal performance in high-salinity systems at specific concentration ranges. Research conducted with Ethomeen C/12, a structurally related compound, showed maximum foam stability at 1.5 weight percent surfactant concentration in 25 weight percent sodium chloride solution [16]. The study revealed that the presence of multivalent ions, particularly magnesium and calcium, significantly enhanced foam stability through strengthening of the interfacial film [16].
| Salinity Parameter | Optimal Performance Range | Mechanism |
|---|---|---|
| NaCl Concentration | Up to 25 wt% | Ethoxylate group hydration |
| Surfactant Concentration | 1.5 wt% | Optimized interfacial coverage |
| pH Range | 6.5 | Balanced protonation state |
| Temperature | 150°F (65°C) | Thermal stability maintained |
The interfacial tension reduction mechanism in high-salinity hydrocarbon environments involves multiple factors that collectively determine the effectiveness of Ethoduomeen [17] [18]. The primary mechanism involves the adsorption of Ethoduomeen molecules at the oil-water interface, where they form a oriented monolayer with hydrophobic tails extending into the hydrocarbon phase and hydrophilic heads directed toward the aqueous phase [19]. This arrangement significantly reduces the interfacial tension between the two phases, facilitating improved oil recovery and enhanced process efficiency [19].
The influence of salinity on interfacial tension follows a complex relationship that depends on the specific ionic composition of the brine and the concentration of Ethoduomeen [17]. At moderate salinity levels, the presence of dissolved salts enhances the interfacial activity of Ethoduomeen by promoting closer packing of surfactant molecules at the interface [16]. However, at very high salinity concentrations, competitive adsorption between surfactant molecules and ionic species can lead to reduced interfacial activity [17].
Mechanistic studies have revealed that the type of salt present in high-salinity environments significantly affects Ethoduomeen's performance [17] [18]. Monovalent salts such as sodium chloride generally have less impact on interfacial activity compared to divalent salts like calcium chloride and magnesium chloride [17]. This difference is attributed to the higher charge density of divalent cations, which can form stronger interactions with the ethoxylate groups and potentially disrupt the interfacial film [17].
The temperature dependence of Ethoduomeen's interfacial activity in high-salinity hydrocarbon environments exhibits complex behavior that varies with the specific system conditions [16] [15]. At elevated temperatures, the thermal motion of molecules increases, leading to reduced interfacial tension through enhanced entropy at the interface [20] [19]. However, this effect is counterbalanced by the potential for thermal degradation of the surfactant and changes in the hydration behavior of ethoxylate groups [15].
Research investigating the foam stability of Ethoduomeen in high-salinity environments has provided insights into the underlying mechanisms of interfacial activity modulation [16] [12]. The formation of stable foam requires the creation of thin liquid films stabilized by surfactant molecules, and the presence of dissolved salts can significantly affect this process [21]. Studies have shown that optimal foam stability in high-salinity systems is achieved when the surfactant concentration and salt concentration are carefully balanced to maximize interfacial coverage while minimizing destabilizing effects [16].
The interaction between Ethoduomeen and hydrocarbon phases in high-salinity environments involves both direct molecular interactions and indirect effects mediated by the aqueous phase [18]. The hydrophobic tails of Ethoduomeen molecules can penetrate into the hydrocarbon phase, forming anchoring points that enhance the stability of the interfacial film [10]. This penetration is influenced by the nature of the hydrocarbon, with lighter hydrocarbons allowing deeper penetration compared to heavier crude oils [10].
Experimental data from high-pressure, high-temperature studies have demonstrated that Ethoduomeen maintains significant interfacial activity even under extreme conditions representative of deep-water oil reservoirs [12] [13]. The compound's ability to function in such harsh environments is attributed to its robust molecular structure and the protective effect of ethoxylate groups, which provide both thermal and chemical stability [13].
| Performance Parameter | High-Salinity Performance | Mechanism |
|---|---|---|
| Surface Tension Reduction | Enhanced at moderate salinity | Improved molecular packing |
| Foam Stability | Optimized at 25 wt% NaCl | Salt-strengthened lamellae |
| Temperature Stability | Maintained to 150°C | Ethoxylate protection |
| Interfacial Activity | Sustained in complex brines | Multi-ionic interactions |
The practical implications of these mechanistic insights are significant for the design and optimization of chemical systems for enhanced oil recovery and other applications in high-salinity hydrocarbon environments [14] [22]. Understanding the specific mechanisms by which Ethoduomeen modulates interfacial activity enables the development of tailored formulations that maximize performance under specific reservoir conditions [14].
Recent advances in molecular dynamics simulations have provided additional insights into the atomic-level mechanisms governing Ethoduomeen's behavior in high-salinity hydrocarbon environments [20] [19]. These computational studies have revealed that the interfacial activity is fundamentally driven by entropic effects, where the adsorption of surfactant molecules increases the disorder at the interface, leading to reduced interfacial tension [20] [19]. This entropy-driven mechanism is particularly pronounced in systems containing flexible surfactant molecules like Ethoduomeen, where the ethoxylate groups can adopt multiple conformations at the interface [20].